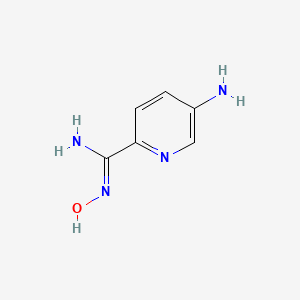

5-Aminopyridine-2-carboxamidoxime

Description

General Overview of Amidoxime (B1450833) Functional Group Chemistry and its Significance in Pyridine (B92270) Systems

The amidoxime functional group, with the general structure -C(=NOH)-NH2, is a versatile moiety that combines features of both amides and oximes. This unique arrangement confers upon it a rich and diverse chemical reactivity. Amidoximes are known to participate in a variety of chemical transformations and have garnered significant attention for their roles in medicinal chemistry, coordination chemistry, and materials science. researchgate.net Their ability to act as ligands for metal ions is a particularly noteworthy characteristic. cabidigitallibrary.org

When incorporated into a pyridine system, the amidoxime group's properties can be further modulated. The pyridine ring, an aromatic heterocycle, influences the electronic environment of the amidoxime, thereby affecting its reactivity and potential applications. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating potential of the amidoxime's amino group creates a complex electronic landscape that is ripe for exploration.

The Unique Role of the Pyridine Ring and Amino Substitution in 5-Aminopyridine-2-carboxamidoxime

The pyridine ring is a cornerstone of many bioactive molecules and pharmaceuticals, lauded for its ability to enhance pharmacological activity, improve metabolic stability, and address protein-binding issues. researchgate.netnih.gov The nitrogen atom within the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets. researchgate.net

Research Landscape and Potential Directions for this compound

The existing body of research on pyridine carboxamidoximes, while not exhaustive, points towards a number of promising research avenues for this compound. Studies on related compounds have highlighted their potential as antihypertensive agents and their utility in the synthesis of novel heterocyclic systems. nih.govsioc-journal.cn The ability of amidoxime-containing compounds to form complexes with metal ions also suggests potential applications in areas such as catalysis and materials science. cabidigitallibrary.orgrsc.org

Future research into this compound could focus on several key areas:

Synthesis and Derivatization: Developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for enabling further research. nih.gov The exploration of various substituents on the amino group and the pyridine ring could lead to a library of compounds with diverse properties. nih.gov

Coordination Chemistry: A thorough investigation of the coordination behavior of this compound with a range of metal ions could uncover novel complexes with interesting magnetic, electronic, or catalytic properties. rsc.orgmdpi.com

Biological Evaluation: Given the established biological activity of many pyridine and aminopyridine derivatives, a systematic evaluation of this compound and its analogues for various biological activities, such as antimicrobial or anticancer effects, would be a logical next step. nih.gov

Computational Modeling: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential interactions of this compound, guiding experimental efforts.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQSBYIYZPJKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1N)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization of 5 Aminopyridine 2 Carboxamidoxime and Its Analogues

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of 5-Aminopyridine-2-carboxamidoxime.

The vibrational spectra of this compound are characterized by specific bands corresponding to the stretching and bending modes of its functional groups. Theoretical calculations, often employing density functional theory (DFT), are used to support the assignment of these experimental bands. elixirpublishers.com

Key vibrational modes include:

N-H Vibrations: The amino group (NH₂) exhibits characteristic stretching vibrations.

C-H Vibrations: The aromatic pyridine (B92270) ring shows C-H stretching vibrations typically in the 3100–3000 cm⁻¹ region. researchgate.net

C=N and C=C Vibrations: The pyridine ring also displays C=N and C=C stretching vibrations, which are often observed in the 1625-1430 cm⁻¹ range. elixirpublishers.com

C-N Vibrations: The stretching vibrations of the C-N bonds are also present. elixirpublishers.com

Oxime Group Vibrations: The C=N-OH group has its own distinct vibrational frequencies.

The analysis of these vibrations provides a detailed fingerprint of the molecule, confirming the presence of its key functional groups.

A comparative table of selected vibrational frequencies for related pyridine derivatives is presented below.

| Vibrational Mode | Pyridine-2,6-dicarbonyl dichloride (FT-IR, cm⁻¹) elixirpublishers.com | Nicotinamide (FT-IR, cm⁻¹) researchgate.net | 2-amino-5-bromopyridine (FT-IR, cm⁻¹) nih.gov |

| C-H stretching | - | 3090, 3070, 3060 | - |

| C=C stretching | 1595, 1561, 1480 | - | - |

| C-N stretching | 1184 | - | - |

This table is for illustrative purposes and shows data for related compounds due to the limited direct experimental data for this compound in the search results.

The conformation of pyridine derivatives can significantly influence their vibrational spectra. rsc.org The orientation of substituents relative to the pyridine ring can lead to shifts in the vibrational frequencies and changes in the intensity of the absorption bands. For instance, in N-3-pyridinylmethanesulfonamide, a notable low-frequency shift of the N-H stretching vibration in the solid state compared to a solution suggests the presence of intermolecular hydrogen bonding, which is a consequence of a specific conformation. irdg.org

Studies on similar molecules like 2-pyridinecarboxaldehyde (B72084) have shown that different conformers (s-trans vs. s-cis) can be identified through their unique vibrational signatures, with one conformer often being more stable and therefore more populated. rsc.org This highlights the sensitivity of vibrational spectroscopy to the subtle structural arrangements within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-amino-5-methylpyridine, the proton signals appear at specific chemical shifts (ppm), and their splitting patterns (e.g., doublet, triplet) reveal the number of neighboring protons. chemicalbook.com Similarly, for 5-aminopyridine-2-carboxylic acid, another analogue, the ¹H NMR spectrum is used for its characterization. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxamidoxime group provide further confirmation of the structure. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. ufrgs.br

The following table shows representative ¹H NMR chemical shifts for protons in analogous pyridine compounds.

| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Solvent |

| 2-Aminopyridine (B139424) | - | - | - | Phosphate Buffer researchgate.net |

| 2-Amino-5-methylpyridine | 7.22 | 6.41 | 7.88 | CDCl₃ chemicalbook.com |

| N-(pyridin-2-yl)acetamide | - | - | - | [²H]chloroform |

This table illustrates typical chemical shift ranges for protons on the pyridine ring in similar molecules.

Amidoximes, including this compound, can exist in different tautomeric forms. researchgate.net The main forms are the amidoxime (B1450833) and the iminohydroxylamine tautomers. researchgate.net Theoretical studies suggest that the amidoxime form is generally more thermodynamically stable. researchgate.net

NMR spectroscopy is a key technique for studying these tautomeric equilibria. encyclopedia.pub The presence of multiple tautomers in solution can be detected by the appearance of separate sets of signals in the NMR spectrum, especially at low temperatures. researchgate.net As the temperature increases, these signals may coalesce, indicating a rapid equilibrium between the tautomers. researchgate.net For example, studies on D-fructose have shown how 2D NMR can be used to analyze the tautomeric equilibrium in different solvents. uoc.gr While direct studies on this compound are not prevalent in the search results, the principles from related systems are applicable. The investigation of N-(pyridin-2-yl)acetamide using modern NMR techniques confirmed its existence predominantly in the acylamino form, resolving previous discrepancies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular weight of this compound is 152.15 g/mol . sigmaaldrich.comsigmaaldrich.com

Upon ionization in the mass spectrometer, the molecule (molecular ion, M+) can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. tutorchase.com For amines, the molecular ion peak is typically an odd number, and alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a common fragmentation pathway. libretexts.org

Coordination Chemistry of 5 Aminopyridine 2 Carboxamidoxime

Ligand Design Principles and Versatile Coordination Modes of Amidoximes

Amidoxime-containing compounds, such as 5-Aminopyridine-2-carboxamidoxime, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.net The design of these ligands is centered around the strategic placement of donor atoms to facilitate strong and selective metal binding.

Amidoximes, with the general formula RC(NH₂)=NOH, present multiple potential coordination sites. researchgate.net Their versatility is further enhanced by the ability of the oxime group to be deprotonated, which alters its coordination behavior. rsc.org This adaptability allows for the formation of a wide array of complex structures with diverse properties.

Identification of Potential Donor Sites on this compound

This compound possesses several potential donor atoms that can participate in metal coordination. These include the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the nitrogen and oxygen atoms of the amidoxime (B1450833) group. researchgate.netmdpi.com

The amidoxime group itself, -C(NH₂)=NOH, is a key player in coordination. It contains two nitrogen atoms and one oxygen atom, all with lone pairs of electrons available for donation to a metal center. mdpi.com The pyridine nitrogen is also a strong potential donor site. However, the amino group's nitrogen is sp² hybridized, resulting in significantly reduced basicity and a lower tendency to coordinate with metal ions. mdpi.com In many instances, the neutral amino group remains uncoordinated. researchgate.netmdpi.com

The coordination behavior of the amidoxime group is highly flexible and can be influenced by factors such as the pH of the reaction medium and the nature of the metal ion. rsc.org It can coordinate as a neutral ligand or, more commonly, as a deprotonated anion. Deprotonation typically occurs at the oxime's hydroxyl group, increasing the nucleophilicity of the oxygen atom and favoring its coordination. rsc.org

The presence of the pyridine ring in this compound introduces an additional coordination site that can lead to the formation of chelate rings, significantly enhancing the stability of the resulting metal complexes. mdpi.com

Chelate Effect and Thermodynamic Stability of Metal Complexes

The formation of a chelate ring, a cyclic structure involving a metal ion and a polydentate ligand, significantly enhances the thermodynamic stability of the resulting complex. gusc.lvdalalinstitute.com This phenomenon, known as the chelate effect, is a primary driving force in the coordination chemistry of ligands like this compound. libretexts.orglibretexts.org

When a chelating ligand like this compound binds to a metal ion, it replaces multiple monodentate ligands (like water molecules) from the metal's coordination sphere. libretexts.org This process leads to an increase in the number of free molecules in the system, resulting in a positive change in entropy (ΔS). libretexts.org This favorable entropy change contributes to a more negative Gibbs free energy change (ΔG), making the formation of the chelate complex more spontaneous and the complex itself more stable. researchgate.net

The stability of metal complexes is influenced by several factors, including the nature of the metal ion and the ligand. For ligands, increased basicity generally leads to the formation of more stable complexes. dalalinstitute.com The ability of a ligand to form five- or six-membered chelate rings is particularly favorable for stability. dalalinstitute.comdalalinstitute.com In the case of this compound, coordination involving the pyridine nitrogen and the amidoxime group can lead to the formation of a stable five-membered chelate ring. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govekb.eg The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition and structure.

Coordination Complexes with Transition Metal Ions

This compound forms stable complexes with a range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). ekb.egcyberleninka.ru The synthesis of these complexes is often achieved by reacting the ligand with the corresponding metal salt in a solvent like ethanol (B145695) or methanol. ekb.egjscimedcentral.com

The characterization of these complexes involves techniques such as:

Elemental Analysis: To determine the empirical formula of the complex. cyberleninka.ru

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. cyberleninka.rupreprints.org For instance, a shift in the C=N stretching frequency can indicate coordination through the amidoxime nitrogen. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination environment. cyberleninka.ru

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the oxidation state and electron configuration of the metal ion. cyberleninka.ru

Molar Conductance Measurements: To determine the electrolytic nature of the complexes in solution. ijirt.org

A study on the coordination of pyridine-2-amidoxime with cobalt and iron revealed the formation of a linear heterometallic complex, [Co(III)₂Fe(III)(NH₂pao)₆]³⁺, where the deprotonated amidoxime ligands bridge the metal centers. mdpi.com This highlights the ability of this ligand to facilitate the formation of polynuclear structures.

Table 1: Spectroscopic Data for Selected Transition Metal Complexes with Aminopyridine-based Ligands

| Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (nm) |

|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | - | 2.006(6), 2.018(5) | - |

| [Cu(4-aminopyridine)₃(NCS)₂] | - | 2.018(6), 2.175(7) | - |

| [Cd(4-aminopyridine)₂(NCS)Cl] | - | 2.307(7), 2.309(7) | - |

| [(η⁵-C₅H₅)Fe(CO)₂2-Apy]NO₃ | 1614 | - | - |

Data sourced from various studies on aminopyridine complexes. nih.govpreprints.org This table is illustrative and specific data for this compound complexes may vary.

Complexation with Actinide and Lanthanide Elements

The separation of trivalent actinides and lanthanides is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. nih.govresearchgate.net Ligands that exhibit selectivity for one group over the other are therefore of great interest. Amidoxime-based ligands have shown promise in this area, particularly for the selective extraction of uranyl ions (UO₂²⁺) from seawater. mdpi.comresearchgate.net

The coordination of this compound with actinides and lanthanides can lead to the formation of stable complexes. The interaction is typically driven by the hard acid nature of these f-block elements, which have a high affinity for the hard oxygen donor of the deprotonated amidoxime group. mdpi.com

Studies on the complexation of uranyl ions with various amidoxime-containing ligands have revealed a variety of coordination modes. mdpi.com The deprotonated amidoximate group can act as a bidentate chelating ligand, coordinating to the uranyl center through both the nitrogen and oxygen atoms. mdpi.com The presence of additional donor sites, such as the pyridine nitrogen in this compound, can further enhance the stability and influence the structure of the resulting complexes. researchgate.net

While extensive research has been conducted on the complexation of actinides, particularly uranium, with amidoximes, the coordination chemistry of lanthanides with these ligands is also an active area of investigation. nih.govutwente.nl The subtle differences in the electronic structure and bonding preferences between actinides and lanthanides can be exploited by carefully designed ligands to achieve selective separation. lanl.gov

Structural Elucidation of Coordination Compounds

For complexes of this compound, X-ray crystallography can reveal:

The specific donor atoms of the ligand that are coordinated to the metal ion.

The coordination number and geometry of the metal center (e.g., octahedral, square planar, tetrahedral). nih.govjscimedcentral.com

The formation of chelate rings.

The presence of bridging ligands and the formation of polynuclear structures. mdpi.com

The role of counter-ions and solvent molecules in the crystal packing.

In addition to X-ray diffraction, a combination of other analytical techniques is used to elucidate the structure of these complexes in both the solid state and in solution. These include:

IR and Raman Spectroscopy: To identify the coordination modes of the ligand. researchgate.net

NMR Spectroscopy: To probe the structure of diamagnetic complexes in solution. cyberleninka.ru

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the loss of solvent molecules or ligands upon heating. ekb.egijirt.org

For example, in the structure of Co(III)₂Fe(III)(NH₂pao)₆₂(NO₃), X-ray analysis showed that the deprotonated pyridine-2-amidoxime ligands bridge the central Fe(III) ion and the two terminal Co(III) ions. The Fe(III) is coordinated to six oximate oxygen atoms, while each Co(III) is coordinated to three pyridyl nitrogen atoms and three oximato nitrogen atoms. mdpi.com This detailed structural information is crucial for understanding the properties and potential applications of these coordination compounds.

Geometry and Coordination Number of Metal Centers

The geometry and coordination number of the metal center in complexes with this compound are influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. A variety of coordination numbers and geometries have been observed, showcasing the ligand's flexibility.

Common coordination numbers for metal ions in these complexes range from 4 to 6, leading to several possible geometries. libretexts.org

Tetrahedral: This geometry is common for metal ions with a d¹⁰ electronic configuration, such as Zn(II) and Cd(II), as well as for some Co(II) complexes. libretexts.orgcyberleninka.ru

Square Planar: This geometry is almost exclusively found with metal ions having a d⁸ electronic configuration, such as Ni(II) and Pt(II). libretexts.org

Octahedral: This is the most prevalent geometry for first-row transition metal ions and is observed in many complexes with this compound. libretexts.org In these cases, the metal ion is surrounded by six donor atoms. Distortions from perfect octahedral geometry can occur, often due to the constraints of the chelating ligand. mdpi.com

In a notable example, a dicobalt(III)iron(III) coordination cluster with a related pyridine-2-amidoxime ligand, the iron(III) center exhibits a nearly perfect octahedral geometry, while the cobalt(III) centers show a more distorted octahedral geometry. mdpi.com The coordination environment can also be influenced by the deprotonation state of the amidoxime group, which can lead to different coordination modes and, consequently, different geometries.

The table below summarizes common geometries and coordination numbers observed in transition metal complexes, which are relevant to the coordination chemistry of this compound.

| Coordination Number | Molecular Geometry | Example Ion Configurations |

| 4 | Tetrahedral | d¹⁰ (e.g., Zn(II), Cd(II)), some Co(II) |

| 4 | Square Planar | d⁸ (e.g., Ni(II), Pt(II)) |

| 5 | Trigonal Bipyramidal | Various |

| 5 | Square Pyramidal | Vanadyl (VO²⁺) complexes |

| 6 | Octahedral | Most first-row transition metals |

Spectroscopic Signatures Indicating Complexation

Spectroscopic techniques are crucial for confirming the coordination of this compound to a metal center. Infrared (IR) and UV-visible spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of complexation. Key diagnostic bands include:

ν(C=N) (azomethine): The stretching vibration of the azomethine group in the amidoxime moiety is sensitive to coordination. A shift in the wavenumber of this band in the complex's spectrum compared to the free ligand indicates the involvement of the azomethine nitrogen in bonding to the metal. cyberleninka.ru

ν(N-O): The N-O stretching vibration of the oxime group is also affected by coordination.

Pyridine ring vibrations: Shifts in the characteristic vibrations of the pyridine ring can indicate coordination of the pyridine nitrogen.

ν(N-H): The stretching vibration of the amino group can also be perturbed upon coordination, although this group is not always directly involved in bonding. mdpi.com

New bands: The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, providing direct evidence of coordination. cyberleninka.ru

The following table illustrates typical IR spectral changes upon complexation of a related ligand with various metal ions.

| Compound | ν(NH₂) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (azomethine) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Ligand | 3429 | 1699 | 1614, 1558 | - | - |

| Mn(II) complex | 3315 | 1695 | 1613, 1556 | 482 | 440 |

| Co(II) complex | 3544 | 1704 | 1614, 1553 | 488 | 506 |

| Ni(II) complex | 3509 | 1699 | 1614, 1557 | 488 | 454 |

| Cu(II) complex | 3434 | 1707 | 1616, 1553 | 483 | 455 |

| Zn(II) complex | 3321 | 1698 | 1615, 1575 | 486 | 432 |

| Cd(II) complex | 3449 | 1699 | 1615, 1557 | 491 | 459 |

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the geometry of the coordination sphere and the electronic transitions within the complex.

d-d transitions: For transition metal complexes, bands in the visible region of the spectrum are often due to d-d electronic transitions. The energy and number of these bands can help to determine the geometry of the metal center (e.g., tetrahedral vs. octahedral). cyberleninka.ru

Charge Transfer Bands: Intense bands, often in the UV region, can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These bands are indicative of the electronic interaction between the ligand and the metal. cyberleninka.ru

For instance, the electronic spectrum of a Co(II) complex with a related ligand showed a band at 15635 cm⁻¹, which is characteristic of a tetrahedral geometry. cyberleninka.ru Similarly, a Ni(II) complex exhibited a band at 14850 cm⁻¹, also suggesting a tetrahedral arrangement. cyberleninka.ru

Metal-Involving Reactions and Reactivity of Coordinated this compound Ligands

The coordination of this compound to a metal center can significantly alter its reactivity. The metal can act as a template, bringing reactants together and facilitating reactions that might not occur with the free ligand.

One important aspect of the reactivity is the potential for the coordinated ligand to undergo transformations. For example, the amidoxime group itself is known to be involved in various reactions in coordination chemistry. mdpi.com The metal ion can influence the acidity of the N-H and O-H protons of the ligand, making them more susceptible to deprotonation and subsequent reactions.

Furthermore, the metal center itself can be the site of reactivity. Redox-active metal ions can participate in electron transfer reactions, and the coordinated this compound ligand can play a role in mediating these processes. The electronic properties of the ligand, such as its ability to donate or accept electron density, can influence the redox potential of the metal center.

In some cases, the entire metal-ligand complex can act as a catalyst. For instance, copper complexes with redox-active ligands have been shown to catalyze various organic reactions, such as oxidations. beilstein-journals.org While specific catalytic applications of this compound complexes are still an emerging area of research, the fundamental principles of metal-ligand cooperation suggest potential in this domain.

Supramolecular Assembly in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to bridge multiple metal centers makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials consist of repeating units of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. researchgate.net

The choice of metal ion and the presence of ancillary ligands can direct the dimensionality and topology of the resulting coordination polymer or MOF. For example, the use of di- or tricarboxylate ligands in conjunction with pyridine-based ligands can lead to the formation of polymers. mdpi.com

The resulting MOFs can exhibit porosity, making them potentially useful for applications such as gas storage and separation. The modular nature of MOF synthesis allows for the tuning of pore size and functionality by varying the organic linker and the metal node. researchgate.net While the application of this compound in the design of functional MOFs is an area of active investigation, its versatile coordination behavior and potential for hydrogen bonding make it a promising candidate for the creation of novel supramolecular materials.

Theoretical and Computational Investigations of 5 Aminopyridine 2 Carboxamidoxime

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For a molecule like 5-Aminopyridine-2-carboxamidoxime, with several rotatable bonds, there can be multiple local energy minima, known as conformers.

A study on the related compound, 2-acetamido-5-aminopyridine (B1225344), utilized a three-dimensional potential energy scan by varying selected dihedral angles at the B3LYP/6-31+G(d,p) level of theory to identify its stable conformers. nih.gov A similar approach would be necessary for this compound to map its conformational energy landscape and identify the most stable conformer(s). This would involve systematically rotating around the C-C, C-N, and N-O bonds of the carboxamidoxime group and the bond connecting it to the pyridine (B92270) ring.

Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N(amino)-C(pyridine) | - |

| Bond Length | C(pyridine)-C(carbox.) | - |

| Bond Length | C=N(oxime) | - |

| Bond Length | N-O(oxime) | - |

| Bond Angle | C-C-N(oxime) | - |

| Dihedral Angle | N(amino)-C-C-N(oxime) | - |

| No published data is available for this compound. |

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors. nih.gov

For various pyridine derivatives, DFT calculations have been successfully used to assign vibrational modes observed in FT-IR and Raman spectra. nih.govmdpi.com This correlation between theoretical and experimental spectra helps to confirm the molecular structure.

Predicted Vibrational Frequencies (Hypothetical Data)

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(N-H) | Amino N-H stretch | - |

| ν(C=N) | Oxime C=N stretch | - |

| ν(N-O) | Oxime N-O stretch | - |

| δ(NH₂) | Amino scissoring | - |

| Ring Modes | Pyridine ring vibrations | - |

| No published data is available for this compound. |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbital Contributions)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A large gap suggests high stability and low reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Reactivity Indices and Conceptual DFT Frameworks

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, chemical hardness, and softness using derivatives of the electronic energy. From the energies of the frontier orbitals, various reactivity descriptors can be calculated. These indices help in predicting the reactive behavior of different sites within the molecule.

Potential Energy Surface (PES) Scans for Conformational Isomerism and Tautomeric Pathways

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. nih.gov For this compound, PES scans would be invaluable for studying its conformational flexibility.

Furthermore, the amidoxime (B1450833) group can exist in different tautomeric forms, such as the oxime and the hydroxylamine (B1172632) forms. PES scans can be employed to investigate the energy barriers and relative stabilities of these tautomers, providing insight into the likelihood of tautomeric equilibria.

Advanced Molecular Modeling and Dynamics Simulations

While static DFT calculations provide a good picture of a molecule at absolute zero, molecular dynamics (MD) simulations can model the behavior of the molecule at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes conformation over time. This approach would be useful for understanding the dynamic behavior of this compound in different environments, such as in solution.

Studies on Non-Linear Optics (NLO) Properties of this compound

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. sigmaaldrich.com Materials with significant NLO properties are essential for various applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with π-conjugated systems substituted with electron-donating groups (EDG) and electron-accepting groups (EAG), often exhibit large NLO responses.

The this compound molecule possesses features that make it a candidate for NLO activity. The pyridine ring acts as a π-conjugated bridge. The amino group (-NH₂) at the 5-position is a strong electron donor, while the carboxamidoxime group (-C(NOH)NH₂) at the 2-position can act as an electron acceptor. This donor-acceptor architecture can lead to significant intramolecular charge transfer, a key factor for high second-order NLO activity.

The NLO properties of a molecule can be predicted computationally using quantum chemical methods like DFT. Key parameters that quantify NLO behavior include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is particularly important as it is the measure of the second-order NLO response. For comparison, the calculated β value of a candidate material is often benchmarked against that of a standard NLO material like urea (B33335).

While specific NLO calculations for this compound are not available in the surveyed literature, studies on other pyridine derivatives demonstrate the approach. For instance, the NLO properties of 5-(trifluoromethyl)pyridine-2-thiol (B7722606) were investigated using DFT, and its first hyperpolarizability was found to be significantly higher than that of urea, indicating its potential as an NLO material.

Calculated NLO Properties for an Exemplary Pyridine Derivative

The following table provides an example of calculated NLO parameters for a substituted pyridine, illustrating the type of data generated in such a study.

| Parameter | Units | Calculated Value (B3LYP) | Urea (Reference) |

| Dipole Moment (μ) | Debye | 3.2356 | 1.3732 |

| Mean Polarizability (α) | x 10⁻²⁴ esu | 14.82 | 5.16 |

| First Hyperpolarizability (β) | x 10⁻³⁰ esu | ~7.0 | 0.3728 |

Note: This table is illustrative. The values for the "Exemplary Pyridine Derivative" are based on data for 5-(trifluoromethyl)pyridine-2-thiol and are intended to show the typical magnitude and comparison, not the actual values for this compound. A large β value, many times that of urea, suggests that the molecule has a significant NLO response and is a promising candidate for NLO applications.

Reactivity and Reaction Mechanisms of 5 Aminopyridine 2 Carboxamidoxime

Fundamental Reactivity of the Amidoxime (B1450833) Moiety

The amidoxime group (-C(NH₂)=NOH) is the primary site of many chemical reactions for 5-Aminopyridine-2-carboxamidoxime. Its reactivity is characterized by its acid-base properties and the potential for tautomerism.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The protonation constants of similar N-substituted thiophene-2-carboxamidoximes have been determined potentiometrically. researchgate.net These studies show that the pKa values are influenced by the electronic effects of substituents on the aromatic ring. researchgate.net For this compound, the amino group at the 5-position is expected to increase the basicity of the pyridine (B92270) nitrogen through resonance, while also influencing the acidity of the amidoxime proton. The equilibrium between the protonated and deprotonated forms is crucial in determining the compound's behavior in different chemical environments and its interaction with other molecules. The protonation state can be dynamically influenced by the surrounding pH, which can, in turn, affect the reactivity of the molecule. mpg.dempg.de

Table 1: Potential Protonation and Deprotonation Sites of this compound

| Site | Type | Description |

| Pyridine Nitrogen | Basic | Can accept a proton to form a pyridinium (B92312) ion. |

| Amino Group (-NH₂) | Basic | The lone pair on the nitrogen can be protonated. |

| Amidoxime Nitrogen | Basic | The imino nitrogen can accept a proton. |

| Oxime Hydroxyl (-OH) | Acidic | Can lose a proton to form an amidoximate anion. |

Tautomerism and Isomer Stability of Amidoximes (Z/E, Amidoxime, Aminonitrone, Iminohydroxylamine)

Amidoximes can exist in different tautomeric and isomeric forms. The most common are the Z and E isomers, which refer to the stereochemistry around the C=N double bond. In addition to geometric isomerism, amidoximes can exhibit prototropic tautomerism, existing in equilibrium with their iminohydroxylamine form. researchgate.net

Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer. researchgate.net The energy barrier for the interconversion between these tautomers in the gas phase is significant, suggesting that this transformation is unlikely at room temperature without a catalyst or specific solvent effects. researchgate.net However, the relative stability of these tautomers can be influenced by factors such as solvent and complexation with metal ions. researchgate.net The presence of the aminopyridine ring in this compound can further influence the stability of these tautomers through electronic effects.

Table 2: Tautomeric and Isomeric Forms of Amidoximes

| Form | Description |

| Z-Isomer | The amino and hydroxyl groups are on the same side of the C=N double bond. |

| E-Isomer | The amino and hydroxyl groups are on opposite sides of the C=N double bond. |

| Amidoxime | The more stable tautomeric form, R-C(NH₂)=NOH. |

| Iminohydroxylamine | A less stable tautomeric form, R-C(=NH)-NHOH. |

| Aminonitrone | Another potential, but generally less stable, tautomeric form. |

Chemical Transformations of the Carboxamidoxime Group

The carboxamidoxime group is susceptible to various chemical transformations, including reduction and oxidation.

Reduction Pathways to Amidines

A significant reaction of amidoximes is their reduction to the corresponding amidines. This transformation is of interest due to the biological importance of amidines. acs.org Conventional methods for this reduction often involve catalytic hydrogenation or the use of reducing agents like tin(II) chloride. acs.org

A more recent and efficient method involves the UV-light promoted reduction of N-arylthiophene-2-carboxamidoximes to N-arylthiophene-2-carboxamidines. acs.org This reaction proceeds through the formation of amidinyl radicals and offers a catalyst-free approach. acs.org It is plausible that this compound could undergo a similar photochemical reduction to yield 5-aminopyridine-2-carboxamidine. The reduction can also be achieved through other methods, such as using Pd/C with a formic acid salt in a transfer hydrogenation approach. acs.org

Oxidative Transformations and Radical Species Generation

The oxidation of amidoximes can lead to the formation of various products, including radical species. Photolysis of N-arylthiophene-2-carboxamidoximes has been shown to generate N-arylthiophene-2-iminyl and hydroxyaminyl radicals through homolysis of the C–N bond of the tautomeric form. acs.org These radicals can then undergo further reactions, leading to the formation of carboxamides and other products. acs.org

The generation of radical species from this compound under oxidative conditions could lead to a complex mixture of products. The specific outcome would depend on the reaction conditions and the presence of radical scavengers.

Reactions Involving the Aminopyridine Substructure

The aminopyridine ring in this compound can also participate in various chemical reactions. The amino group at the 5-position activates the pyridine ring towards electrophilic substitution. Reactions such as nitration, halogenation, and sulfonation could potentially occur on the pyridine ring, although the presence of the amidoxime group might influence the regioselectivity of these reactions.

For instance, 2-aminopyridine (B139424) can be nitrated to form 2-amino-5-nitropyridine. google.com It is conceivable that under similar conditions, the pyridine ring of this compound could be further functionalized. Additionally, the amino group itself can undergo reactions such as acylation and diazotization. The pyridine nitrogen can also be a site for alkylation or N-oxide formation. The interplay between the reactivity of the aminopyridine ring and the amidoxime group allows for a wide range of chemical modifications of the parent molecule.

Electrophilic and Nucleophilic Substitution Processes

The pyridine nucleus is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic significantly influences its substitution reactions.

Electrophilic Substitution: The pyridine ring is generally considered to be deactivated towards electrophilic aromatic substitution, comparable to a highly deactivated benzene (B151609) derivative. uoanbar.edu.iq The nitrogen atom withdraws electron density from the ring (-I effect) and, in acidic conditions, becomes protonated to form a pyridinium ion, which further deactivates the ring. uoanbar.edu.iq Electrophilic attack, when it does occur under harsh conditions, typically favors the C-3 and C-5 positions.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq In this compound, the C-2 position, already bearing the carboxamidoxime group, and the C-6 position are activated towards nucleophilic attack. Reactions with strong nucleophiles could potentially lead to the displacement of a hydride ion or, more likely, a substitution reaction involving the carboxamidoxime group itself, which could act as a leaving group under specific conditions. The presence of the electron-donating amino group at C-5 slightly mitigates the ring's electron deficiency but does not prevent nucleophilic attack at the activated positions.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

This compound is a valuable synthon for the construction of fused heterocyclic systems due to its multiple nucleophilic centers. The amidoxime group, in particular, is a versatile functional group for building five-membered heterocycles, while the pyridine-based scaffold allows for the creation of various fused bicyclic structures.

The amidoxime moiety can react with a variety of electrophiles to form new rings. For instance, reaction with anhydrides, acid chlorides, or orthoesters can lead to the formation of 1,2,4-oxadiazole (B8745197) rings. This involves acylation or a similar reaction at the oxime oxygen, followed by intramolecular cyclization and dehydration.

Furthermore, the arrangement of the 2-carboxamidoxime group adjacent to the pyridine ring nitrogen (N-1) enables cyclocondensation reactions to form fused six-membered rings. Drawing parallels from the chemistry of 2-aminonicotinamides and 2-aminonicotinonitriles, which are precursors to pyrido[2,3-d]pyrimidines, this compound can be expected to undergo similar transformations. thieme-connect.de For example, treatment with reagents like formamide (B127407) or urea (B33335) at high temperatures could lead to the formation of substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. thieme-connect.de A particularly relevant analogue is the cyclization of 2-aminonicotinaldehyde oxime with triethyl orthoformate, which yields a pyrido[2,3-d]pyrimidine (B1209978) 3-oxide, suggesting a plausible pathway for the subject compound to form analogous fused 1,2,4-triazine (B1199460) systems. thieme-connect.de

The table below outlines potential cyclization reactions and the resulting heterocyclic architectures.

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

| Acetic Anhydride | 3-(5-Amino-2-pyridyl)-5-methyl-1,2,4-oxadiazole | Amidoxime cyclization |

| Triethyl Orthoformate | 3-(5-Amino-2-pyridyl)-1,2,4-oxadiazole | Amidoxime cyclization |

| Formamide | 7-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one | Cyclocondensation |

| Carbon Disulfide | 7-Amino-pyrido[2,3-d]pyrimidine-2,4-dithiol | Cyclocondensation |

Mechanistic Investigations using Combined Spectroscopic and Computational Techniques

Elucidating the precise pathways of the reactions involving this compound requires a synergistic approach combining modern spectroscopic and computational methods. These techniques provide invaluable insights into reaction intermediates, transition states, and the electronic factors governing reaction outcomes.

Spectroscopic Techniques: Spectroscopic analysis is fundamental for the identification of intermediates and final products, thereby allowing for the reconstruction of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to determine the exact structure of reaction products and can be employed in in situ studies to observe the formation and consumption of intermediates.

Mass Spectrometry (MS) : Techniques like GC-MS and LC-MS are crucial for separating complex reaction mixtures and identifying components based on their mass-to-charge ratio, which helps in confirming product structures and detecting transient species. acs.org

Infrared (IR) Spectroscopy : FT-IR is used to monitor the progress of a reaction by observing the disappearance of reactant functional groups (e.g., -OH and -NH2 of the amidoxime) and the appearance of new bands corresponding to the products (e.g., C=O in a pyrimidinone ring). acs.org

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings.

Reaction Pathway Modeling : Computational models can map the potential energy surface of a reaction, identifying the most likely pathway by calculating the energies of reactants, intermediates, transition states, and products.

Reactivity and Regioselectivity Prediction : Molecular orbital calculations can explain the observed regioselectivity in electrophilic and nucleophilic substitutions by analyzing the electron density distribution and the energies of frontier molecular orbitals (HOMO and LUMO) of the substrate. thieme-connect.de

Spectra Simulation : Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which can then be compared with experimental spectra to confirm structural assignments of complex molecules.

The table below summarizes the application of these combined techniques in mechanistic studies.

| Technique | Application in Mechanistic Studies |

| NMR (1H, 13C) | Structural elucidation of products and intermediates; reaction monitoring. |

| Mass Spectrometry | Identification of products in complex mixtures; detection of transient species. |

| IR Spectroscopy | Monitoring functional group transformations during the reaction. |

| Computational Chemistry (DFT) | Calculation of reaction energy profiles; prediction of regioselectivity; confirmation of structural assignments. |

By integrating these experimental and theoretical methods, a comprehensive understanding of the reactivity and intricate reaction mechanisms of this compound can be achieved.

Advanced Applications in Chemical Research

Utilization as Ligands for Selective Metal Ion Coordination and Separation Technologies

The pyridine (B92270) and carboxamidoxime moieties in 5-Aminopyridine-2-carboxamidoxime make it an excellent ligand for coordinating with various metal ions. The nitrogen atoms in the pyridine ring and the amidoxime (B1450833) group can act as donor atoms, forming stable complexes with a range of metal centers. This property is particularly valuable in the field of separation technologies, where selective binding to specific metal ions is crucial.

The design of ligands for the selective complexation of metal ions is a significant area of research. rsc.org Factors such as the preorganization of the ligand, solvation effects, and steric hindrance play a crucial role in determining the selectivity of a ligand for a particular metal ion. rsc.org The structure of this compound, with its specific arrangement of donor atoms, can be tailored to achieve high selectivity for certain metal ions. For instance, pyridyl-based ligands are being investigated for the separation of trivalent actinides like Americium(III) from lanthanides(III). rsc.org The ability of the amidoxime group to deprotonate allows for strong chelation, which can be exploited for the selective extraction of metal ions from aqueous solutions. This is particularly relevant in the context of nuclear waste reprocessing, where the separation of actinides from lanthanides is a major challenge.

Research into pyridine N-oxide based ligands has shown their potential for forming stable complexes with f-element ions, displacing counter-anions from the coordination sphere. unm.edu This behavior highlights the potential of modifying the pyridine nitrogen in this compound to an N-oxide to enhance its coordination and extraction capabilities. Furthermore, the development of multidentate ligands based on combinatorial approaches, such as peptoids incorporating chelating units, demonstrates a strategy for creating ligands with high affinity and selectivity for f-elements. rsc.org This approach could be adapted to create multimeric structures of this compound to enhance its metal ion binding properties.

Table 1: Factors Influencing Selective Metal Ion Coordination

| Factor | Description | Reference |

| Ligand Preorganization | The arrangement of donor atoms in a rigid or semi-rigid framework to minimize the entropic penalty upon complexation. Bridging groups, like in 1,10-phenanthroline, enhance preorganization compared to flexible ligands like 2,2'-bipyridyl. | rsc.org |

| Solvation Effects | The interaction of the ligand and metal ion with the solvent, which can significantly influence the thermodynamics of complexation. | rsc.org |

| Steric Hindrance | Clashes between atoms on the ligand can decrease complex stability and can be used to tune selectivity for different sized metal ions. | rsc.org |

| Chelate Ring Size | The size of the ring formed upon coordination of the ligand to a metal ion affects the stability and selectivity of the complex. | rsc.org |

| Ligand Modification | Functionalization of the ligand, such as converting a pyridine to a pyridine N-oxide, can alter its donor properties and enhance its affinity for specific metal ions. | unm.edu |

Catalytic Roles of this compound-based Complexes

Complexes formed between this compound and metal ions can exhibit significant catalytic activity in a variety of chemical reactions. The metal center acts as the active site, while the ligand environment provided by the aminopyridine-carboxamidoxime framework influences the catalyst's activity, selectivity, and stability.

Catalysis in Organic Transformations

Metal complexes are widely used as catalysts in organic synthesis. unimelb.edu.au The development of new metal complexes with tailored catalytic activities is an ongoing area of research. unimelb.edu.au Complexes of this compound can potentially catalyze a range of organic transformations. For example, metal complexes involving bipyridine ligands, which share structural similarities with the pyridine part of the target compound, have been successfully used in catalysis. unimi.it

The versatility of metal catalysts is demonstrated by their application in C-C bond formation reactions, such as the Michael addition. unimi.it The enantioselectivity of these reactions can be influenced by the ligand structure. By analogy, chiral derivatives of this compound could be synthesized to act as ligands for asymmetric catalysis.

Application in Environmental Remediation Processes

Catalysis plays a crucial role in environmental remediation by converting pollutants into less harmful substances. frontiersin.org Metal-organic frameworks (MOFs) and other coordination complexes are being extensively studied for their potential in this area. mdpi.com The catalytic activity of these materials can be tuned by the choice of both the metal ion and the organic linker. mdpi.com

Complexes of this compound could be employed in advanced oxidation processes (AOPs) for wastewater treatment. For instance, aminopyridine transition metal complexes have been shown to be effective catalysts for the removal of organic dyes from wastewater. ekb.eg The functional groups on the ligand, such as the amino group in this compound, can serve as catalytic sites or help anchor the complex to a support material. mdpi.com Furthermore, polymer-supported heterogeneous Fenton catalysts, which utilize the reaction of iron ions with hydrogen peroxide to generate highly reactive hydroxyl radicals, are effective for environmental remediation. mdpi.com this compound complexes could be immobilized on polymer supports to create recyclable and efficient catalysts for degrading persistent organic pollutants.

Polymerization Catalysis

The field of polymerization has been significantly advanced by the development of well-defined transition metal catalysts. Cobalt complexes with pyridine-oxime ligands have shown good catalytic effects in the polymerization of dienes, such as isoprene. mdpi.com These catalysts can influence the microstructure, molecular weight, and molecular weight distribution of the resulting polymer. mdpi.com

The structural similarity of this compound to the pyridine-oxime ligands suggests its potential application in polymerization catalysis. By varying the metal center and the substituents on the ligand, it may be possible to develop catalysts based on this compound for the synthesis of polymers with specific properties. Catalytic emulsion polymerization, which uses water as the dispersion medium, is an environmentally friendly approach to polymer synthesis. d-nb.info Water-soluble complexes of this compound could potentially be developed for such applications.

Building Blocks for the Synthesis of Complex Organic Molecules and Heterocyclic Compounds

This compound is a valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds. sigmaaldrich.com Its multiple reactive sites, including the amino group, the pyridine ring, and the carboxamidoxime functionality, allow for a variety of chemical modifications and cyclization reactions.

The synthesis of complex organic molecules is a central theme in organic chemistry. eurekalert.orglkouniv.ac.in The development of efficient methods to construct intricate molecular architectures is crucial for accessing new materials and therapeutic agents. eurekalert.org this compound can serve as a starting material for the synthesis of various substituted pyridine derivatives. For example, the amino group can be alkylated or acylated, and the carboxamidoxime group can be transformed into other functional groups.

Pyran-2-one derivatives are known to be versatile precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often involve the opening of the pyran ring by nucleophiles, followed by rearrangement and cyclization. Similarly, the carboxamidoxime group of this compound can react with various reagents to form different heterocyclic rings. For instance, reaction with anhydrides or diketones could lead to the formation of oxadiazole or pyrimidine (B1678525) rings, respectively. The amino group on the pyridine ring also provides a handle for further functionalization or for directing the regioselectivity of subsequent reactions.

Design and Synthesis of Supramolecular Materials and Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. This compound is an excellent candidate for use as a building block in the construction of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions.

The shape of the molecular components plays a crucial role in determining the structure of the resulting supramolecular assembly. rsc.org The planar pyridine ring and the functional groups capable of hydrogen bonding in this compound can direct the formation of specific, well-defined architectures such as tapes, sheets, or three-dimensional networks. These assemblies can be formed through self-assembly or by co-crystallization with other molecules.

The incorporation of functional building blocks into supramolecular materials can lead to materials with interesting properties and applications. nih.gov For example, the integration of macrocycles into crystalline porous frameworks like MOFs can create materials with specific recognition sites for guest molecules. rsc.org Similarly, the use of this compound in the construction of MOFs or other porous materials could lead to materials with applications in gas storage, separation, or catalysis. The amino group could be used to post-synthetically modify the material, introducing new functionalities.

Future Research Directions for 5 Aminopyridine 2 Carboxamidoxime

Development of Innovative Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles

Future research into the synthesis of 5-Aminopyridine-2-carboxamidoxime is expected to prioritize efficiency and sustainability. While established methods exist, the focus will shift towards aligning production with the principles of green chemistry. researchgate.net This involves developing new synthetic pathways that maximize atom economy, reduce waste, and utilize environmentally benign solvents and catalysts. rsc.orgsemanticscholar.org

Innovations may include the adoption of microwave-assisted synthesis or flow chemistry processes, which can dramatically reduce reaction times and energy consumption compared to traditional batch methods. scispace.com Researchers will likely explore solvent-free reaction conditions and the use of heterogeneous catalysts that can be easily recovered and reused. semanticscholar.org The overarching goal is to create synthetic protocols that are not only higher in yield but also inherently safer and have a significantly smaller environmental footprint. researchgate.netdcatvci.org

Exploration of Novel Coordination Architectures and Multi-functional Metal Complexes

The true potential of this compound lies in its role as a ligand in coordination chemistry. mdpi.com Its multiple donor atoms allow it to bind with metal ions in various ways, leading to a diverse range of coordination complexes. mdpi.comresearchgate.net Future work will venture into creating novel coordination architectures by reacting this ligand with a wider array of metal ions, including transition metals, lanthanides, and even actinide elements. nih.gov

A significant frontier is the design of multi-functional metal complexes where the properties are not just determined by the ligand alone, but by the synergistic interplay between the ligand and the metal center. mdpi.comnih.gov This could lead to the development of coordination polymers or metal-organic frameworks (MOFs) with tailored properties, such as specific magnetic behaviors, luminescence for optical applications, or catalytic activity. nih.govmdpi.com For instance, combining this ligand with lanthanide ions could yield materials with unique photoluminescent properties. nih.gov

| Metal Ion Type | Potential Complex Property | Rationale/Future Direction |

| Transition Metals (e.g., Co, Ni, Cu, Fe) | Magnetism, Catalysis, Anticancer Activity | Exploration of variable oxidation states and coordination geometries to create single-molecule magnets or catalysts for organic transformations. mdpi.comnih.gov |

| Lanthanides (e.g., Tb, Er, Yb) | Luminescence, Slow Magnetic Relaxation | Harnessing the unique electronic transitions of lanthanides to create materials for lighting, sensing, and data storage. nih.gov |

| Alkali/Alkaline Earth Metals (e.g., Na, K, Mg) | Supramolecular Assembly, Structural Diversity | Utilizing these ions to direct the formation of complex, multi-dimensional supramolecular networks through varied coordination modes. mdpi.commdpi.com |

Application of Advanced Spectroscopic Techniques for Elucidating Dynamic Chemical Processes

To fully understand the behavior of this compound and its metal complexes, researchers will need to employ advanced spectroscopic techniques. cardiff.ac.uk While standard methods like IR and basic NMR are useful for static characterization, they often fall short in capturing the dynamic processes that occur in solution or during a reaction. numberanalytics.comnumberanalytics.com

Future studies will likely utilize techniques such as:

Two-Dimensional NMR (2D-NMR): To unravel complex structural and dynamic equilibria in solution. numberanalytics.com

Ultrafast Spectroscopy (e.g., 2D-IR): To observe molecular vibrations and structural changes on femtosecond to picosecond timescales, providing insight into reaction mechanisms and energy transfer processes in photocatalysis. bohrium.comsciencesconf.org

In-situ Spectroscopy (IR, Raman): To monitor chemical reactions in real-time, allowing for the direct observation of transient intermediates and the kinetics of complex formation. cardiff.ac.uknumberanalytics.com

These advanced methods will provide a much clearer picture of how these molecules behave and interact, which is essential for designing new functional materials. cardiff.ac.ukbohrium.com

Deeper Theoretical Insights into Structure-Reactivity Relationships and Predictive Modeling

Alongside experimental work, computational chemistry will play a crucial role in advancing the understanding of this compound. Theoretical methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and geometry of the molecule and its metal complexes. ekb.eg

Future theoretical research will focus on:

Predictive Modeling: Developing robust computational models to predict how the ligand will bind to different metals and what properties the resulting complexes will have. nih.gov

Structure-Reactivity Relationships: Using calculations to understand how subtle changes in the molecular structure affect the compound's reactivity, stability, and potential for catalysis. nih.govnih.gov

Mechanism Elucidation: Simulating reaction pathways to understand the step-by-step mechanisms of complex formation and catalytic cycles.

This synergy between theoretical prediction and experimental validation will accelerate the discovery process, allowing for a more rational design of new compounds with desired functionalities. nih.gov

Design of Next-Generation Catalysts and Supramolecular Systems Based on this compound

Building on the knowledge of its coordination and reactivity, a major future direction is the design of new catalysts and supramolecular materials. The functional groups on the this compound ligand—the pyridine (B92270) nitrogen, the amino group, and the amidoxime (B1450833)—are excellent for creating specific binding pockets and facilitating self-assembly through hydrogen bonding and π-π stacking interactions. mdpi.comnih.govlookchem.com

Research will likely target the development of:

Homogeneous and Heterogeneous Catalysts: Metal complexes of the ligand could be designed to catalyze important organic reactions, with the potential for high selectivity due to the well-defined coordination environment.

Supramolecular Architectures: The ligand's ability to form hydrogen bonds and participate in other non-covalent interactions can be exploited to build complex, self-assembled systems like molecular cages, gels, or chiral assemblies. mdpi.comrsc.org These systems could have applications in molecular recognition, separation, or as responsive materials.

The versatility of the aminopyridine framework provides a rich platform for constructing sophisticated chemical systems with emergent properties. mdpi.comlookchem.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-Aminopyridine-2-carboxamidoxime, and how can structural ambiguities be resolved?

- Methodological Answer : Characterize the compound using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridine ring structure and substituent positions. Infrared (IR) spectroscopy can validate functional groups like the amidoxime (-C(NH₂)N-OH). Mass spectrometry (MS) confirms the molecular weight (152.157 g/mol, C₆H₈N₄O) . For resolving ambiguities in tautomeric forms (e.g., amidoxime vs. nitroso configurations), compare experimental data with density functional theory (DFT)-predicted spectra .

Q. How should researchers design a synthesis protocol for this compound to ensure high purity and yield?

- Methodological Answer : Start with 5-aminopyridine-2-carbonitrile as a precursor. React with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 80°C for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using recrystallization from hot ethanol, ensuring removal of unreacted hydroxylamine. Validate purity (>97%) via high-performance liquid chromatography (HPLC) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust (GHS H335). In case of skin contact, rinse immediately with water. Store the compound in airtight containers at ambient temperatures, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound for drug design?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra to validate computational models. These insights can predict reactivity in metal coordination (e.g., as a chelating agent) or interactions with biological targets .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Standardize assays by controlling variables like solvent polarity (DMSO vs. water), pH, and cell line viability (e.g., MTT vs. ATP-based assays). Use orthogonal techniques (e.g., surface plasmon resonance and isothermal titration calorimetry) to validate binding affinities. Cross-reference with structurally analogous compounds (e.g., 2-phenylpyrimidine-5-carboximidamide) to identify structure-activity relationships (SAR) .

Q. How does the tautomeric equilibrium of this compound affect its reactivity in metal-organic frameworks (MOFs)?

- Methodological Answer : Investigate tautomerism (amidoxime ↔ nitroso) via variable-temperature NMR and X-ray crystallography. The nitroso form may enhance metal coordination (e.g., with Cu²⁺ or Fe³⁺) for MOF synthesis. Compare coordination efficiency using UV-Vis titration and cyclic voltammetry to assess redox behavior .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer : Stabilize the compound by buffering solutions at pH 6–7 (prevents hydrolysis of the amidoxime group). Add antioxidants like ascorbic acid (0.1% w/v) to mitigate oxidation. Validate stability via accelerated degradation studies (40°C/75% RH) and LC-MS analysis of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.